molecular formula C12H15ClN4 B103545 (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride CAS No. 19010-26-5

(1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride

Cat. No.: B103545
CAS No.: 19010-26-5
M. Wt: 250.73 g/mol
InChI Key: KVFGMHZJTRXVMN-UHFFFAOYSA-N
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Preparation Methods

CGP 41251 is a derivative of staurosporine, an alkaloid isolated from the bacterium Streptomyces staurosporeus . The synthesis of CGP 41251 involves several steps, including the modification of the staurosporine structure to enhance its selectivity and potency as a protein kinase inhibitor. Industrial production methods for CGP 41251 involve large-scale fermentation of Streptomyces staurosporeus, followed by extraction and purification of the compound .

Chemical Reactions Analysis

CGP 41251 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGP 41251 can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of dehydroxylated products .

Properties

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;/h1-6H,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFGMHZJTRXVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172478
Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
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Molecular Weight

250.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19010-26-5, 7411-49-6
Record name [1,1′-Biphenyl]-3,3′,4,4′-tetramine, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19010-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Diaminobenzidine tetrahydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7411-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diaminobenzidine-4HCl
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Record name (1,1'-Biphenyl)-3,3',4,4'-tetramine hydrochloride
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Record name [1,1'-biphenyl]-3,3',4,4'-tetramine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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